N-(2-chlorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN4O2S/c25-17-11-5-7-13-19(17)26-20(30)14-32-24-27-18-12-6-4-10-16(18)22-28-21(23(31)29(22)24)15-8-2-1-3-9-15/h1-13,21H,14H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFCPYKITQDCBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide typically involves multiple steps:
Formation of the Imidazoquinazolinone Core: This step often starts with the condensation of an appropriate anthranilic acid derivative with an isocyanate or carbodiimide to form the quinazolinone structure.
Introduction of the Thioacetamide Group: The quinazolinone intermediate is then reacted with a thioacetic acid derivative under conditions that promote the formation of the thioacetamide linkage.
Attachment of the Chlorophenyl Group: Finally, the chlorophenyl group is introduced via a nucleophilic substitution reaction, typically using a chlorophenyl halide and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone core, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, N-(2-chlorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide may exhibit interesting bioactivity, making it a candidate for drug discovery and development. Its potential interactions with biological macromolecules could lead to the identification of new therapeutic targets.
Medicine
In medicine, this compound could be investigated for its pharmacological properties. Its structural features suggest it might interact with specific enzymes or receptors, offering potential as a therapeutic agent for various diseases.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity profile make it suitable for various applications.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It could act as an agonist or antagonist at certain receptors, modulating signal transduction pathways.
DNA Intercalation: The planar structure of the quinazolinone core might allow it to intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Modifications
The imidazo[1,2-c]quinazoline core distinguishes this compound from triazino[2,3-c]quinazoline derivatives (e.g., compounds in –6), where a triazine ring replaces the imidazole. For example, triazinoquinazoline derivatives exhibit antitumor activity via DNA intercalation, while imidazoquinazolines like the target compound may prioritize enzyme inhibition due to enhanced hydrogen-bond donor/acceptor capacity .
Substituent Effects on Bioactivity
- 2-Chlorophenyl vs. However, fluorinated derivatives (e.g., ) may exhibit better metabolic stability due to reduced oxidative metabolism .
- Thioacetamide Linkage: The thioether (-S-) bridge in the target compound contrasts with oxygen or methylene linkages in analogs like 2-(2-methoxyphenoxy)acetamide derivatives (, compounds 5k–5m). Sulfur’s polarizability enhances π-π stacking and van der Waals interactions, critical for α-glucosidase inhibition, as seen in compound 19e (IC₅₀ = 0.89 µM) from .
Physical Properties
*Estimated based on analogous syntheses in and .
Enzyme Inhibition
The target compound’s α-glucosidase inhibitory activity is hypothesized to surpass simpler thiadiazolyl acetamides () due to its extended aromatic system, which facilitates deeper binding into the enzyme’s active site. Molecular docking (as performed for compound 19e in ) suggests that the thioacetamide sulfur forms a critical hydrogen bond with catalytic residues like Asp214, while the chlorophenyl group engages in hydrophobic interactions with Tyr158 .
Antitumor Potential
Unlike triazinoquinazoline derivatives (), which show activity against breast cancer cell lines (IC₅₀ ~5–10 µM), the target compound’s imidazoquinazoline core may target kinase pathways. For example, N-(3,4-dimethoxyphenyl) analogs () inhibit topoisomerase II, suggesting a mechanism worth exploring for the target compound .
Biological Activity
N-(2-chlorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, cytotoxic effects, and structure-activity relationships (SAR).
Chemical Structure
The compound can be described by the following structural formula:
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study involving related thiazole and thiadiazole derivatives reported that certain compounds demonstrated considerable cytotoxicity against various cancer cell lines, including colon and melanoma cells. The most active derivatives showed a GI50 (the concentration required to inhibit 50% of cell growth) ranging from 0.25 to 0.69 μM against these cell lines .
| Compound | Cell Line | GI50 (μM) |
|---|---|---|
| 3.1 | Colon | 0.41 |
| 3.1 | Melanoma | 0.48 |
| 6.5 | Ovarian | 0.25 |
The mechanism of action is believed to involve the inhibition of key cellular pathways that lead to apoptosis in cancer cells.
Antimicrobial Activity
In addition to its anticancer properties, the compound's thioacetamide moiety suggests potential antimicrobial activity. Similar compounds have been shown to possess antibacterial and antifungal properties. The introduction of azole fragments into the structure enhances these activities by altering the interaction with microbial enzymes .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the structure significantly influence biological activity. For instance:
- The presence of a chlorophenyl group enhances lipophilicity and cellular uptake.
- The thio group is crucial for maintaining biological activity, possibly through interactions with thiol-containing enzymes or proteins.
Further studies are recommended to explore various substitutions on the quinazoline core to optimize efficacy against specific cancer types.
Case Studies
Several studies have highlighted the potential of similar compounds:
- Cytotoxicity Evaluation : A study evaluated a series of quinazoline derivatives for cytotoxicity using bioluminescence assays on Photobacterium leiognathi, demonstrating significant inhibition rates that correlate with structural modifications .
- Antitumor Activity : Another investigation assessed a range of thiazole derivatives in vitro against a panel of cancer cell lines at the National Cancer Institute (NCI), revealing promising candidates for further development based on their low GI50 values .
Q & A
Q. What are the key synthetic steps and reaction conditions for preparing N-(2-chlorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide?
Methodological Answer: The synthesis involves three critical stages:
Imidazoquinazoline Core Formation : Cyclization of quinazoline precursors under acidic or basic conditions to form the bicyclic structure. For example, sulfuric acid-mediated cyclization is effective for analogous compounds .
Thio Group Introduction : Reaction of the core with thiolating agents (e.g., thiourea or PS) to introduce the sulfur moiety. Solvents like ethanol or DMF are used at 60–80°C .
Acetamide Coupling : Attachment of the chlorophenylacetamide group via nucleophilic substitution or coupling reagents (e.g., EDC/HOBt). Reactions are typically conducted in dichloromethane or THF under nitrogen .
Q. Table 1. Representative Reaction Conditions for Analogous Compounds
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Core Formation | HSO, 24 hr, RT | 70–85% | |
| Thiolation | Thiourea, EtOH, reflux, 6 hr | 65–80% | |
| Acetamide Coupling | EDC, HOBt, DCM, 0°C to RT, 12 hr | 50–70% |
Q. Which analytical techniques are essential for characterizing this compound, and what parameters should be prioritized?
Methodological Answer: Critical techniques include:
- NMR Spectroscopy : 1H and 13C NMR for confirming substituent positions and purity. Use deuterated DMSO or CDCl to resolve aromatic proton splitting .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (expected [M+H]+ ~500–550 Da) and detect impurities .
- IR Spectroscopy : Peaks at 1650–1680 cm (C=O stretch) and 2550–2600 cm (S-H, if present) .
Q. Table 2. Key Spectral Benchmarks for Analogous Compounds
| Technique | Critical Signals | Reference |
|---|---|---|
| 1H NMR (DMSO-d6) | δ 7.2–8.5 ppm (aromatic protons) | |
| ESI-MS | [M+H]+: 523.1 (calculated) | |
| IR (KBr) | 1675 cm (imidazoquinazoline C=O) |
Q. What structural features influence the compound’s biological activity?
Methodological Answer:
- Imidazoquinazoline Core : Facilitates π-π stacking with biological targets (e.g., enzyme active sites) .
- Thioether Linkage : Enhances membrane permeability and metabolic stability compared to ether analogs .
- Chlorophenyl Group : Electron-withdrawing effects modulate electronic density, affecting binding affinity .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data during structural validation?
Methodological Answer:
- Deuterated Solvent Artifacts : DMSO-d6 can suppress exchangeable protons; verify using CDCl .
- Impurity Analysis : Use 2D NMR (COSY, HSQC) to distinguish coupling patterns. For example, HSQC can resolve overlapping aromatic signals .
- Dynamic Effects : Variable-temperature NMR (e.g., 25–60°C) to detect conformational flexibility .
Q. What strategies optimize reaction yields during multi-step synthesis?
Methodological Answer:
- Solvent Optimization : Replace ethanol with DMF for higher thiolation efficiency (e.g., 80% yield vs. 65%) .
- Catalytic Additives : Use 4-dimethylaminopyridine (DMAP) to accelerate acetamide coupling (reduces reaction time from 12 hr to 6 hr) .
- Temperature Control : Gradual warming (0°C → RT) minimizes side reactions during coupling .
Q. How to design experiments for structure-activity relationship (SAR) studies?
Methodological Answer:
- Substituent Variation : Synthesize analogs with substituents at the chlorophenyl (e.g., -OCH, -CF) or quinazoline positions .
- Biological Assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding .
- Computational Modeling : Dock analogs into protein crystal structures (PDB) using AutoDock Vina to predict binding modes .
Q. What challenges arise in X-ray crystallography for this compound, and how are they addressed?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
